molecular formula C14H10BrNOS B6221828 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile CAS No. 2758002-50-3

4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile

Cat. No.: B6221828
CAS No.: 2758002-50-3
M. Wt: 320.2
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Description

It is characterized by the presence of a bromine atom, a methoxy group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets and pathways. It is known to act as a potent agonist of the cannabinoid receptors, which are involved in various physiological processes. The compound’s effects are mediated through the activation of these receptors, leading to downstream signaling events that modulate cellular functions.

Comparison with Similar Compounds

4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:

    4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: This compound shares a similar bromine and methoxy substitution pattern but differs in its core structure.

    2-(5-Bromo-2-methoxyphenyl)benzofuran: Another compound with a similar substitution pattern but a different core structure.

    2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole: This compound also features a bromine and methoxy group but has a pyrrole core.

Properties

CAS No.

2758002-50-3

Molecular Formula

C14H10BrNOS

Molecular Weight

320.2

Purity

0

Origin of Product

United States

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